

Application Notes and Protocols for CAY10701 in Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CAY10701

Cat. No.: B15606189

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10701, also known by its chemical name 6-benzoyl-3,7-dihydro-2-(4-pentyn-1-yl)-5-phenyl-4H-pyrrolo[2,3-d]pyrimidin-4-one, is a 7-deazahypoxanthine analog with demonstrated anticancer activity.^[1] While specific mechanistic studies on **CAY10701** are not widely published, its structural class and anticancer properties suggest it may function as an inhibitor of key cellular signaling pathways involved in cancer progression. A common target for anticancer agents is the histone acetyltransferase p300 (also known as EP300 or KAT3B).^{[2][3]}

The enzyme p300 is a crucial transcriptional co-activator that regulates gene expression by acetylating histones and other non-histone proteins.^{[2][3]} This acetylation leads to a more open chromatin structure, facilitating transcription of genes involved in cell proliferation, differentiation, and apoptosis.^{[2][3]} Dysregulation of p300 activity is implicated in various cancers, making it a promising therapeutic target.^{[4][5]} Inhibitors of p300, such as C646 and A-485, have been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth in various cancer cell lines.^{[5][6]}

These application notes provide a comprehensive guide for the use of **CAY10701** in cell culture, with a focus on protocols and methodologies relevant to characterizing its potential as a p300 inhibitor.

Data Presentation

Table 1: Physicochemical Properties of CAY10701

Property	Value	Reference
Chemical Name	6-benzoyl-3,7-dihydro-2-(4-pentyn-1-yl)-5-phenyl-4H-pyrrolo[2,3-d]pyrimidin-4-one	[7]
Alternative Name	7-deazahypoxanthine analog	[1]
Molecular Formula	C24H19N3O2	[7]
Molecular Weight	381.4 g/mol	[7]
Purity	≥98%	[7]
Formulation	A crystalline solid	[7]

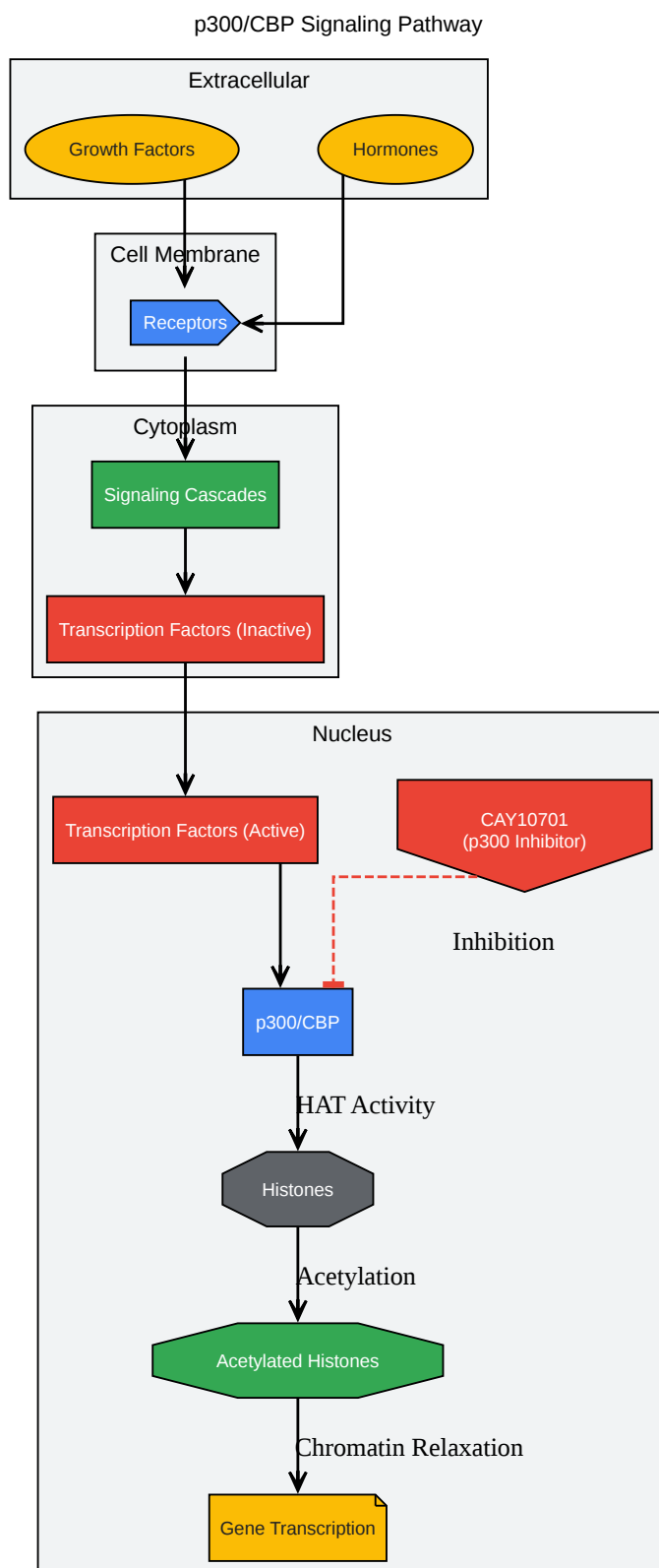
Table 2: Example IC50 Values of Known p300 Inhibitors in Various Cancer Cell Lines

The following table provides a summary of reported half-maximal inhibitory concentration (IC50) values for well-characterized p300 inhibitors. These values can serve as a reference for designing dose-response experiments with **CAY10701**.

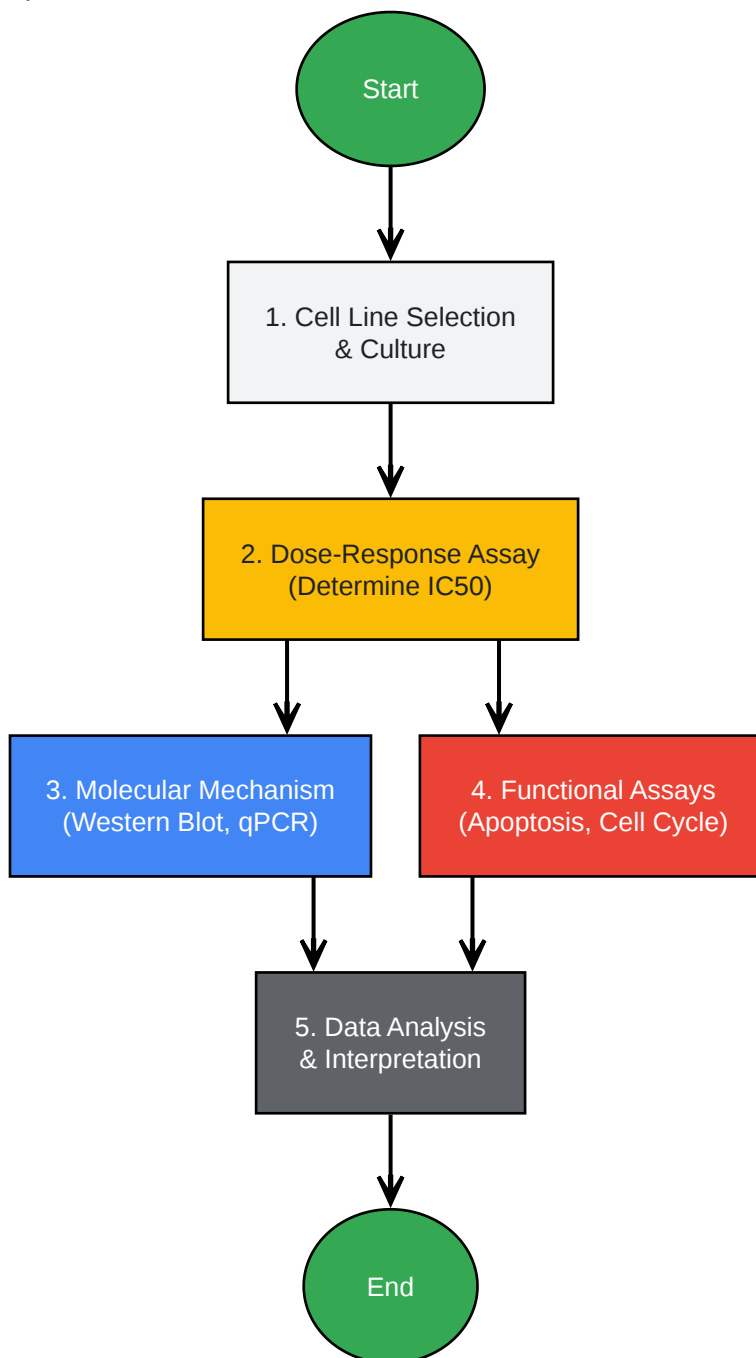
Inhibitor	Cell Line	Cancer Type	IC50 (μM)	Reference
C646	Melanoma (WM35)	Skin Cancer	~20	[6]
C646	Prostate Cancer (LNCaP)	Prostate Cancer	~20	[8]
A-485	Prostate Cancer (LNCaP-FGC)	Prostate Cancer	~0.014	[9]
A-485	Multiple Myeloma (MM.1S)	Hematological Malignancy	~0.005	[9]

Signaling Pathway

The p300/CBP signaling pathway plays a central role in gene transcription. Upon activation by upstream signals, transcription factors like p53, NF- κ B, and steroid hormone receptors recruit p300/CBP to specific gene promoters. p300 then acetylates histone tails, leading to chromatin relaxation and transcriptional activation of target genes involved in cell cycle progression, survival, and proliferation. Inhibition of p300's histone acetyltransferase (HAT) domain blocks this process, leading to the suppression of oncogenic gene expression.



Experimental Workflow for CAY10701 In Vitro Evaluation



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. EP300 - Wikipedia [en.wikipedia.org]
- 3. Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferase p300 modulates gene expression in an epigenetic manner at high blood alcohol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CAY10701 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606189#how-to-use-cay10701-in-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com